![molecular formula C24H18N2O3S B2926047 4-benzoyl-N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 536731-34-7](/img/structure/B2926047.png)

4-benzoyl-N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

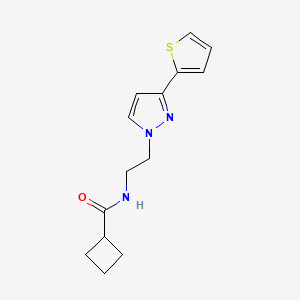

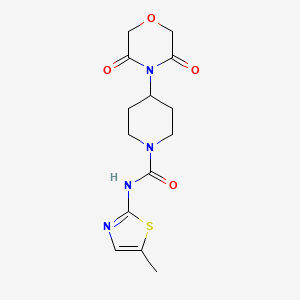

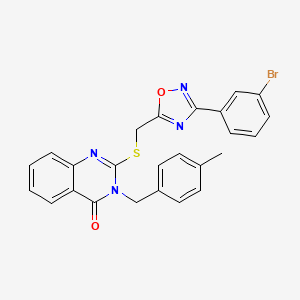

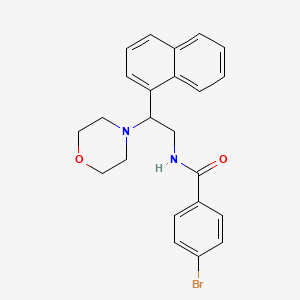

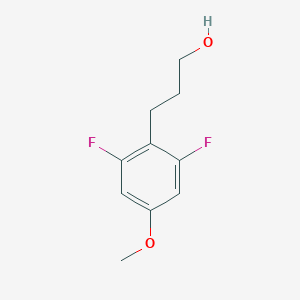

“4-benzoyl-N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]benzamide” is a chemical compound with the molecular formula C21H17NO3 . It is a complex organic compound that falls under the category of benzamides .

Molecular Structure Analysis

The molecular structure of “4-benzoyl-N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]benzamide” consists of 21 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms . The InChIKey for this compound is SLOCRJACJILUPP-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

The molecular weight of “4-benzoyl-N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]benzamide” is 331.4 g/mol . It has a computed XLogP3 value of 3.9, indicating its lipophilicity . The compound has 1 hydrogen bond donor count and 3 hydrogen bond acceptor count . The topological polar surface area is 55.4 Ų .Aplicaciones Científicas De Investigación

Histone Deacetylase Inhibition for Alzheimer's Disease

Research by Lee et al. (2018) focused on the development of 5-aroylindolyl-substituted hydroxamic acids, specifically targeting histone deacetylase 6 (HDAC6). These compounds, including N-Hydroxy-4-((5-(4-methoxybenzoyl)-1H-indol-1-yl)methyl)benzamide, demonstrated potent inhibitory selectivity, reducing tau protein phosphorylation and aggregation. This suggests a potential application in Alzheimer's disease treatment through neuroprotective activity and the amelioration of learning and memory impairments in animal models (Lee et al., 2018).

Supramolecular Aggregation and Crystal Engineering

Sagar et al. (2018) investigated the structural characterization of N-(3-benzoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamides, revealing insights into molecular conformations and supramolecular aggregation modes. These findings have implications for the design of materials with specific properties, highlighting the versatility of benzamide derivatives in crystal engineering and materials science (Sagar et al., 2018).

Anticancer Evaluation

Research on substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides by Ravinaik et al. (2021) demonstrated moderate to excellent anticancer activity against various cancer cell lines. This indicates the potential of benzamide derivatives for developing new anticancer therapies, showcasing the compound's versatility in addressing health challenges (Ravinaik et al., 2021).

Chemoselective N-benzoylation

Singh et al. (2017) described the chemoselective N-benzoylation of aminophenols, leading to compounds of biological interest. This research underscores the chemical versatility and potential pharmacological applications of benzamide derivatives, expanding the toolbox for synthetic chemistry and drug development (Singh et al., 2017).

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as those containing thiazole rings, have been found to exhibit diverse biological activities . They can act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

It is known that thiazole derivatives can interact with their targets in various ways, leading to changes in cellular processes .

Biochemical Pathways

Thiazole derivatives are known to affect a wide range of biological activities . They can influence various biochemical pathways, leading to downstream effects such as antimicrobial, antifungal, and antitumor activities .

Pharmacokinetics

The compound’s molecular weight is 3314g/mol, which may influence its bioavailability and pharmacokinetic properties.

Result of Action

Thiazole derivatives are known to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Propiedades

IUPAC Name |

4-benzoyl-N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18N2O3S/c1-29-20-9-5-8-19(14-20)21-15-30-24(25-21)26-23(28)18-12-10-17(11-13-18)22(27)16-6-3-2-4-7-16/h2-15H,1H3,(H,25,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQUYBMWMPJWOLG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-ethoxy-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2925964.png)

![N-(3-chloro-4-methylphenyl)-2-[2-oxo-3-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2925965.png)

![N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)pivalamide](/img/structure/B2925969.png)

![8-amino-7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2925973.png)

![1'-(3-Nitrobenzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2925974.png)

![3-benzyl-7-{4-[(4-chlorophenyl)acetyl]piperazin-1-yl}-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2925977.png)

![1-[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2-pyridin-3-ylethanone](/img/structure/B2925983.png)

![N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)pentanamide](/img/structure/B2925985.png)